molecular formula C10H17NO3 B13318997 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B13318997
M. Wt: 199.25 g/mol
InChI Key: ATFNXTDFGDPRDQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxa-7-azaspiro[44]nonane-9-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves the following steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Spirocyclization: The intermediate is then subjected to spirocyclization, which involves the formation of the spirocyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but differs in the presence of a tert-butyl ester group.

    7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: Another similar compound with a spirocyclic structure and a tert-butoxycarbonyl group.

Uniqueness

3,3-Dimethyl-2-oxa-7-azaspiro[44]nonane-9-carboxylic acid is unique due to its specific combination of functional groups and its spirocyclic structure

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-9(2)4-10(6-14-9)5-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

ATFNXTDFGDPRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CNCC2C(=O)O)CO1)C

Origin of Product

United States

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